molecular formula C13H18 B1607872 3-(4-n-Butylphenyl)-1-propene CAS No. 842124-16-7

3-(4-n-Butylphenyl)-1-propene

Cat. No.: B1607872
CAS No.: 842124-16-7
M. Wt: 174.28 g/mol
InChI Key: IJCHLLYFYYRFAP-UHFFFAOYSA-N
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Description

3-(4-n-Butylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a propene group attached to a phenyl ring, which is further substituted with a butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Butylphenyl)-1-propene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the starting materials would be 4-n-butylbenzaldehyde and a suitable phosphonium ylide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.

Another method involves the Heck reaction, which is a palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of this compound, 4-n-butylbromobenzene can be coupled with propene in the presence of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Butylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Hydrogenation of the double bond can be achieved using catalysts like palladium on carbon, resulting in the formation of 3-(4-n-Butylphenyl)propane.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: 3-(4-n-Butylphenyl)propane.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3-(4-n-Butylphenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of polymers and other advanced materials.

    Catalysis: It can be used as a ligand or substrate in catalytic reactions.

Mechanism of Action

The mechanism of action of 3-(4-n-Butylphenyl)-1-propene depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to facilitate various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylphenyl)-1-propene: Similar structure but with a tert-butyl group instead of an n-butyl group.

    3-(4-Methylphenyl)-1-propene: Contains a methyl group instead of a butyl group.

    3-(4-Ethylphenyl)-1-propene: Contains an ethyl group instead of a butyl group.

Uniqueness

3-(4-n-Butylphenyl)-1-propene is unique due to the presence of the n-butyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and steric effects. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

1-butyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCHLLYFYYRFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373832
Record name 3-(4-n-Butylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-16-7
Record name 3-(4-n-Butylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 842124-16-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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